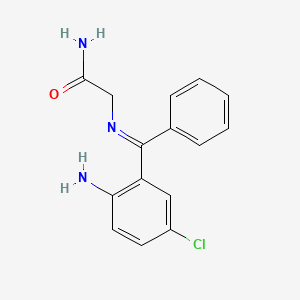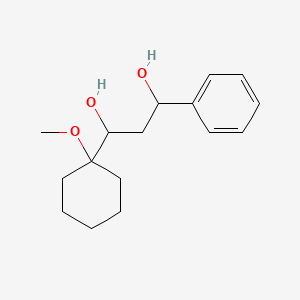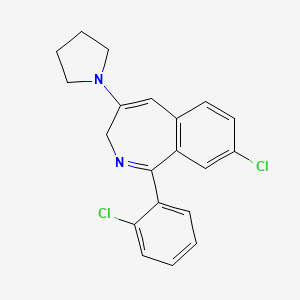![molecular formula C16H18O2S B14423837 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol CAS No. 84137-80-4](/img/structure/B14423837.png)
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring and a phenoxypropan-2-ol moiety
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol typically involves the reaction of 4-methylthiophenol with 3-phenoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxypropan-2-ol moiety may interact with cellular membranes, affecting their fluidity and function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol can be compared with similar compounds such as:
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]propan-1-one: This compound has a similar sulfanyl group but differs in the presence of a ketone group instead of a phenoxypropan-2-ol moiety.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound features a sulfinyl group and a tetrazole ring, offering different chemical and biological properties.
1-Methyl-4-[(4-methylphenyl)sulfanyl]benzene: This compound has a simpler structure with a sulfanyl group attached to a benzene ring.
Properties
CAS No. |
84137-80-4 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfanyl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H18O2S/c1-13-7-9-16(10-8-13)19-12-14(17)11-18-15-5-3-2-4-6-15/h2-10,14,17H,11-12H2,1H3 |
InChI Key |
PMNWFCRYJDPACM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)



![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
![Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14423797.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)


![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
